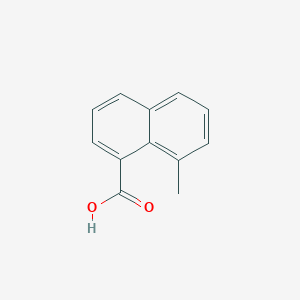

8-Methyl-1-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBHUCKQJRXXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344563 | |

| Record name | 8-Methyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19310-98-6 | |

| Record name | 8-Methyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19310-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylnaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methyl-1-naphthoic Acid

CAS Number: 19310-98-6

This technical guide provides a comprehensive overview of 8-Methyl-1-naphthoic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis, and a review of its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of both a carboxylic acid and a methyl group on the naphthalene ring influences its physicochemical properties. While extensive experimental data for this specific compound is limited, the following tables summarize available information and provide estimated values based on related compounds.

Table 1: General Properties of this compound

| Property | Value | Source/Reference |

| CAS Number | 19310-98-6 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| IUPAC Name | 8-methylnaphthalene-1-carboxylic acid | |

| SMILES | Cc1cccc2cccc(c12)C(=O)O |

Table 2: Physical Properties of this compound

| Property | Value | Source/Reference |

| Melting Point | 150.2-151 °C | [3] |

| 152.2-153.2 °C (recrystallized) | [3] | |

| Boiling Point | Not available | |

| Solubility | No specific data is available. By analogy to 1-naphthoic acid, it is expected to be slightly soluble in hot water and soluble in organic solvents like acetone, ether, and hot ethanol.[4][5] |

Table 3: Spectroscopic Data (Predicted/Analogous)

| Spectrum | Data | Source/Reference |

| ¹H NMR | No experimental data found. Predicted shifts would show aromatic protons between 7-9 ppm, a methyl singlet around 2.5 ppm, and a carboxylic acid proton above 10 ppm. | |

| ¹³C NMR | No experimental data found. Predicted shifts would include aromatic carbons between 120-140 ppm, a methyl carbon around 20 ppm, and a carbonyl carbon around 170 ppm. | |

| IR Spectroscopy | No experimental data found. Expected characteristic peaks would include a C=O stretch for the carboxylic acid around 1700 cm⁻¹, O-H stretch from 2500-3300 cm⁻¹, and C-H stretches for the aromatic and methyl groups. | |

| Mass Spectrometry | No experimental data found. The molecular ion peak (M+) would be expected at m/z 186. |

Experimental Protocols

The synthesis of this compound has been reported, with a notable procedure involving the hydrogenation of 1,8-naphthalide.

Synthesis of this compound from 1,8-Naphthalide

This procedure is adapted from the work of Cason and Wordie.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,8-Naphthalide (9.8 g)

-

1.85 N Sodium Hydroxide (37.4 ml)

-

Water (18.5 ml)

-

Copper chromite catalyst (1.95 g)

-

Hydrogen gas

-

Steel bomb reactor

Procedure:

-

A steel bomb is charged with 9.8 g of 1,8-naphthalide, 37.4 ml of 1.85 N sodium hydroxide solution, 18.5 ml of water, and 1.95 g of copper chromite catalyst.[3]

-

The initial pressure of hydrogen in the bomb at 20 °C is set to 2500 p.s.i.[3]

-

The reaction mixture is heated to 250 °C, at which the maximum pressure reaches 4800 p.s.i.[3]

-

Hydrogenation is continued at 250 °C for approximately 3 hours, or until the pressure becomes constant.[3]

-

After cooling, the bomb is washed out with water.[3]

-

The reaction mixture is filtered to remove the catalyst.

-

The clear yellow filtrate is acidified, leading to the precipitation of the crude product.

-

The precipitate is collected, yielding 8.7 g of carbonate-soluble product.[3]

-

Sublimation of the crude product at a bath temperature of 130-190 °C (2 mm) yields 5.4 g (55%) of nearly white this compound with a melting point of 147.2-151.0 °C.[3]

-

For further purification, the product can be recrystallized from an acetone-hexane mixture (1:5) to yield a product with a melting point of 152.2-153.2 °C.[3]

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motif as a substituted naphthoic acid suggests potential for investigation in several areas of drug discovery. Naphthalene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The introduction of a methyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This "magic methyl" effect can influence a compound's potency, selectivity, and metabolic stability. Therefore, this compound could serve as a valuable building block or lead compound in medicinal chemistry for the development of novel therapeutic agents.

Potential Areas of Investigation:

-

Anti-inflammatory Agents: Naphthoic acid derivatives have been explored for their anti-inflammatory properties.

-

Antimicrobial Agents: The naphthalene scaffold is present in some antimicrobial compounds.

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzyme targets.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Caption: Drug discovery workflow.

Conclusion

This compound is a readily synthesizable organic compound with potential for further exploration in medicinal chemistry. This guide provides the foundational information, including its CAS number, physical properties, and a detailed synthesis protocol, to facilitate future research into its biological activities and applications in drug development. While a complete set of experimental data is not yet available, the information compiled herein serves as a valuable starting point for scientists and researchers.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Methyl-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 8-Methyl-1-naphthoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for the well-characterized parent compound, 1-naphthoic acid, to provide a valuable contextual reference. This guide covers available data on physical properties, spectral characteristics, and synthetic methodologies. Information on the biological activity and associated signaling pathways for this compound is not currently available in the public domain.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. For comparative purposes, the corresponding data for the parent compound, 1-naphthoic acid, is also included.

Table 1: Physicochemical Properties of this compound and 1-Naphthoic Acid

| Property | This compound | 1-Naphthoic Acid |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₁H₈O₂[1][2] |

| Molecular Weight | 186.21 g/mol | 172.18 g/mol [1][2] |

| Melting Point | 150.2-151 °C | 157-160 °C |

| Boiling Point | Data not available | 300 °C |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Slightly soluble in hot water; freely soluble in hot alcohol and ether. |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR | Data available from supporting information of scientific literature. |

| ¹³C NMR | Data available from supporting information of scientific literature. |

| Mass Spectrometry | ESI-mass data has been acquired using a Thermo LTQ Orbitrap XL Instrument. |

For reference, extensive spectral data for 1-naphthoic acid, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is readily available in various chemical databases.

Experimental Protocols

Synthesis of this compound

Detailed, high-yield synthetic protocols for this compound are not well-documented in publicly available literature. However, a historical reference outlines two potential, albeit low-yielding, synthetic pathways.

3.1.1. Synthesis via Potassium Hydroxide Fusion of Acenaphthenone Enol Acetate

This method was reported to yield this compound with a melting point of 150.2-151°C, though the reported yield was only 3%. The synthesis involves the following conceptual steps:

Synthesis of this compound via Acenaphthenone.

3.1.2. Synthesis from 1,8-Naphthaldehydic Acid

An alternative synthetic route starting from 1,8-naphthaldehydic acid has also been suggested, although specific reaction conditions and yields were not detailed. The logical workflow for this synthesis is proposed below.

Proposed synthesis from 1,8-Naphthaldehydic Acid.

Synthesis of 1-Naphthoic Acid (for reference)

A well-established method for the synthesis of 1-naphthoic acid involves the carbonation of a Grignard reagent prepared from 1-bromonaphthalene.

Experimental Workflow:

Synthesis of 1-Naphthoic Acid via Grignard Reaction.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the biological activity or the mechanism of action of this compound. Research on related naphthalene derivatives has indicated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

For context, some substituted naphthoic acids have been shown to interact with various biological targets. For instance, certain derivatives have been investigated as ligands for retinoic acid receptors and as inhibitors of cyclooxygenase enzymes.

Conceptual Signaling Pathway (General for some Naphthalene Derivatives):

A generalized signaling pathway potentially modulated by bioactive naphthalene derivatives.

Conclusion

This compound is a compound for which detailed physicochemical and biological data remains largely unavailable in the public domain. This guide has compiled the known information, including its melting point and foundational synthetic approaches. For a more complete understanding, further experimental investigation is required to determine its boiling point, pKa, solubility profile, and to explore any potential biological activities. The provided data for 1-naphthoic acid serves as a useful, albeit indirect, reference for researchers working with this class of compounds. Future studies are encouraged to fill the existing knowledge gaps and to ascertain the potential applications of this compound in medicinal chemistry and materials science.

References

Spectroscopic Profile of 8-Methyl-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 8-methyl-1-naphthoic acid, a key organic intermediate. Due to the limited availability of direct experimental spectra in public databases, this document presents a predictive spectroscopic profile based on established principles and data from analogous compounds. The information herein is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar molecules, such as 1-naphthoic acid and other methylated naphthalene derivatives, and are consistent with the expected electronic and steric effects of the substituents on the naphthalene core.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~8.1-8.3 | Doublet | 1H | H-2 |

| ~7.8-8.0 | Doublet | 1H | H-4 |

| ~7.7-7.9 | Doublet | 1H | H-5 |

| ~7.4-7.6 | Triplet | 1H | H-3 |

| ~7.3-7.5 | Triplet | 1H | H-6 |

| ~7.2-7.4 | Doublet | 1H | H-7 |

| ~2.8-3.0 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~135-140 | C-8 |

| ~132-135 | C-1 |

| ~130-133 | C-4a |

| ~128-131 | C-8a |

| ~127-130 | C-4 |

| ~126-129 | C-5 |

| ~125-128 | C-2 |

| ~124-127 | C-6 |

| ~123-126 | C-7 |

| ~122-125 | C-3 |

| ~20-25 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2920 | Medium | C-H stretch (Methyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (Out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 186 | 100 | [M]⁺ (Molecular ion) |

| 169 | 80 | [M - OH]⁺ |

| 141 | 60 | [M - COOH]⁺ |

| 115 | 40 | [C₉H₇]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of the solid sample would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

-

Sample Preparation (Thin Film Method): Alternatively, a small amount of the compound is dissolved in a volatile organic solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.[2]

-

Data Acquisition: The sample (pellet or thin film) is placed in the sample holder of the FTIR spectrometer. A background spectrum of air (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC column separates the analyte from any impurities before it enters the mass spectrometer. Alternatively, for a pure sample, direct insertion probe analysis can be used.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5][6] This causes the molecules to ionize and fragment in a reproducible manner.[4][6]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Crystal Structure Analysis of 8-Methyl-1-naphthoic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of 8-Methyl-1-naphthoic acid. Despite a thorough review of scientific literature and structural databases, a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported. This document, therefore, serves as a resource by providing relevant comparative data, outlining established experimental protocols for its synthesis, and illustrating key structural concepts and analytical workflows pertinent to its study.

Data Presentation: Comparative Crystallographic Analysis

In the absence of experimental data for this compound, the crystallographic data for the parent compound, 1-naphthoic acid, is presented below for comparative purposes.[1][2][3] This information provides a foundational understanding of the naphthalene carboxylic acid scaffold. The crystal structure of 1-naphthoic acid reveals a monoclinic system where the molecules form centrosymmetric dimers.[1]

| Parameter | 1-Naphthoic Acid |

| Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | |

| a | 31.12(10) Å |

| b | 3.87(1) Å |

| c | 6.92(2) Å |

| α | 90° |

| β | 92.2(2)° |

| γ | 90° |

| Volume | 832.8 ų |

| Z | 4 |

| Calculated Density | 1.373 g/cm³ |

| Melting Point | 161 °C |

Data sourced from the crystal structure determination of 1-naphthoic acid.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported through a multi-step process starting from acenaphthenone.[4] It is important to note that the yield for the potassium hydroxide fusion step was reported to be very low (3%).[4]

Step 1: Formation of the Enol Acetate of Acenaphthenone

-

A mixture of acenaphthenone, 1.0 g of anhydrous sodium acetate, and 70 ml of acetic anhydride is heated under reflux for ten hours.[4]

-

Shorter heating periods may result in the recovery of unreacted acenaphthenone.[4]

-

The resulting product, the enol acetate, can be purified by crystallization from hexane to yield yellow needles.[4]

Step 2: Hydrolysis and Potassium Hydroxide Fusion

-

The enol acetate is hydrolyzed.

-

The hydrolyzed product undergoes potassium hydroxide fusion to yield this compound.[4]

-

The final product can be purified through sublimation and crystallization. The reported melting point is 150.2-151°C.[4]

Visualized Workflows and Structural Concepts

General Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the standard experimental workflow that would be employed for the crystal structure analysis of this compound, should suitable crystals become available.[5][6][7][8][9]

Logical Relationship: Peri-Substitution in this compound

The structure of this compound is characterized by peri-substitution, where the methyl and carboxylic acid groups are located at the 1 and 8 positions of the naphthalene ring. This arrangement leads to significant steric hindrance, which is expected to cause out-of-plane distortion of the substituents and the naphthalene core itself.[10][11][12] This structural feature is a key point of interest for researchers in medicinal chemistry and materials science.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. youtube.com [youtube.com]

- 9. X-ray single-crystal diffraction | FZU [fzu.cz]

- 10. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility Profile of 8-Methyl-1-naphthoic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the solubility profile of 8-methyl-1-naphthoic acid. It is important to note that a comprehensive search of available scientific literature did not yield specific quantitative solubility data for this compound. Therefore, this guide provides a detailed overview of the solubility of the structurally similar parent compound, 1-naphthoic acid, as a predictive reference. The experimental protocols provided are broadly applicable for the determination of the solubility of this compound.

Introduction

This compound is a derivative of 1-naphthoic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] Understanding its solubility in organic solvents is crucial for process development, formulation, and various applications in medicinal chemistry. The introduction of a methyl group at the 8-position can influence the molecule's physicochemical properties, including its solubility, through steric and electronic effects. Generally, the addition of a methyl group can slightly increase the lipophilicity of a molecule, which may affect its solubility in different organic solvents.

This guide provides quantitative solubility data for the parent compound, 1-naphthoic acid, to serve as a baseline for understanding the potential solubility characteristics of this compound. Furthermore, detailed experimental methodologies for determining solubility are presented to enable researchers to generate precise data for the target compound.

Quantitative Solubility Data of 1-Naphthoic Acid

The following tables summarize the mole fraction solubility of 1-naphthoic acid in several common organic solvents at various temperatures. This data is critical for solvent selection in synthesis, purification, and formulation processes.

Table 1: Mole Fraction Solubility (x) of 1-Naphthoic Acid in Alcohols

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 |

| 308.15 | 0.2049 | 0.1791 | 0.1618 | 0.1450 |

| 313.15 | 0.2354 | 0.2065 | 0.1868 | 0.1678 |

| 318.15 | 0.2699 | 0.2376 | 0.2119 | 0.1908 |

| 323.15 | 0.3088 | 0.2727 | 0.2443 | 0.2198 |

| 328.15 | 0.3526 | 0.3121 | 0.2804 | 0.2523 |

| 333.15 | 0.4018 | 0.3562 | 0.3205 | 0.2886 |

Table 2: Mole Fraction Solubility (x) of 1-Naphthoic Acid in Other Organic Solvents

| Temperature (K) | Acetone | Ethyl Acetate | Toluene | Cyclohexane | n-Hexane |

| 293.15 | 0.2155 | 0.1588 | 0.0781 | 0.0102 | 0.0075 |

| 298.15 | 0.2443 | 0.1803 | 0.0903 | 0.0121 | 0.0089 |

| 303.15 | 0.2767 | 0.2046 | 0.1042 | 0.0143 | 0.0106 |

| 308.15 | 0.3131 | 0.2321 | 0.1201 | 0.0169 | 0.0126 |

| 313.15 | 0.3538 | 0.2631 | 0.1383 | 0.0200 | 0.0149 |

| 318.15 | 0.3994 | 0.2980 | 0.1591 | 0.0237 | 0.0177 |

| 323.15 | 0.4504 | 0.3372 | 0.1829 | 0.0281 | 0.0211 |

| 328.15 | 0.5072 | 0.3811 | 0.2102 | 0.0334 | 0.0251 |

| 333.15 | 0.5705 | 0.4304 | 0.2415 | 0.0397 | 0.0299 |

Experimental Protocols

The following section details the gravimetric method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This is a widely used and reliable technique.[2]

3.1. Materials and Apparatus

-

Solute: this compound (or the compound of interest)

-

Solvents: High-purity organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Calibrated digital thermometer

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles

-

Analytical balance (accurate to at least 0.1 mg)

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the constant temperature water bath and begin continuous agitation with the magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (typically 2-4 hours) to ensure the solution is saturated. Equilibrium can be confirmed by measuring the concentration at different time points until a constant value is achieved.[2]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for approximately 30 minutes.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a filter to avoid precipitation due to temperature changes.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed weighing bottle and securely cap it.

-

Weigh the weighing bottle containing the solution to determine the total mass of the solution.

-

Place the weighing bottle with the lid ajar in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Dry the sample to a constant weight.

-

After drying, cool the weighing bottle in a desiccator to room temperature and weigh it again to determine the mass of the dissolved solute.

-

3.3. Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following formula:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent (calculated as the total mass of the solution minus the mass of the solute)

-

M₂ is the molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

A Theoretical Investigation of 8-Methyl-1-naphthoic acid: A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 8-Methyl-1-naphthoic acid. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for predicting its structural, electronic, and spectroscopic properties. This guide serves as a valuable resource for researchers in computational chemistry, materials science, and drug discovery by detailing the necessary steps to elucidate the molecular characteristics of this compound and related compounds. The methodologies and expected data formats are presented to facilitate further investigation and application of this molecule in various scientific domains.

Introduction

This compound, a derivative of 1-naphthoic acid, presents an interesting case for theoretical study due to the steric and electronic effects of the methyl group at the peri position. The interaction between the methyl and carboxylic acid groups can significantly influence the molecule's conformation, stability, and reactivity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating these properties at the atomic level.[1]

Computational Methodology

A typical workflow for the quantum chemical analysis of this compound is outlined below. This process involves geometry optimization, frequency calculations, and the determination of various electronic properties.

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of this compound. The geometry of this initial structure is then optimized to find the lowest energy conformation. A widely used and effective method for this purpose is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between computational cost and accuracy for organic molecules.[2]

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[2][3]

Electronic Property Calculations

With the optimized geometry, single-point energy calculations are carried out to determine key electronic properties. These properties provide insights into the molecule's reactivity, stability, and electronic behavior. Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the dipole moment, and the distribution of atomic charges (e.g., Mulliken charges).[1]

Computational workflow for this compound.

Predicted Structural and Electronic Properties

While specific calculated values for this compound are not available, we can present the expected data in a structured format based on calculations for similar molecules like 1-naphthoic acid.[1][3]

Structural Parameters

The optimized geometry would provide detailed information on bond lengths, bond angles, and dihedral angles. The steric hindrance between the peri-positioned methyl and carboxylic acid groups is expected to cause a significant out-of-plane distortion of the carboxylic acid group relative to the naphthalene ring.

Table 1: Predicted Optimized Structural Parameters for this compound

| Parameter | Atom(s) | Predicted Value (Å or °) |

| Bond Lengths | C(aromatic)-C(aromatic) | ~1.37 - 1.43 Å |

| C(aromatic)-C(carboxyl) | ~1.49 Å | |

| C(carboxyl)=O | ~1.21 Å | |

| C(carboxyl)-O(H) | ~1.36 Å | |

| C(aromatic)-C(methyl) | ~1.51 Å | |

| Bond Angles | C-C-C (in ring) | ~118 - 122° |

| C(aromatic)-C(carboxyl)=O | ~124° | |

| C(aromatic)-C(carboxyl)-O(H) | ~115° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(carboxyl)=O | Expected to be non-planar |

Note: These are representative values based on similar molecular structures and should be confirmed by specific calculations for this compound.

Spectroscopic Properties

Vibrational frequency calculations would yield the theoretical infrared spectrum. Key vibrational modes to analyze would include the C=O stretch of the carboxylic acid, the O-H stretch, and the C-H stretches of the aromatic ring and methyl group.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | ~3500 (monomer), ~2500-3300 (dimer) |

| C-H stretch (aromatic) | ~3000 - 3100 |

| C-H stretch (methyl) | ~2850 - 2960 |

| C=O stretch (carboxylic acid) | ~1700 - 1750 |

| C-C stretch (aromatic) | ~1400 - 1600 |

Note: These are typical frequency ranges and the actual values will depend on the specific molecular environment and computational method.

Electronic Properties

The electronic properties determine the reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a particularly important parameter, with a larger gap generally implying higher stability and lower reactivity.[2]

Table 3: Predicted Electronic Properties for this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.4 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Energy Gap | ~ 4.6 eV |

| Dipole Moment | ~ 2.0 - 2.5 Debye |

Note: These values are illustrative and based on data for 1-naphthoic acid.[1] The presence of the electron-donating methyl group may slightly alter these values.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering.

Molecular structure of this compound.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. The provided methodologies and expected data serve as a foundation for future computational studies, which are essential for exploring the potential applications of this compound in various fields of chemical and biomedical research. The steric interaction between the methyl and carboxylic acid groups is a key feature that warrants detailed theoretical investigation to understand its impact on the molecule's overall properties.

References

Navigating Chirality: A Technical Guide to the Theoretical Vibrational Circular Dichroism of 8-Methyl-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibrational circular dichroism (VCD) spectroscopy, a powerful technique for determining the absolute configuration and solution-state conformation of chiral molecules, is particularly well-suited for the study of atropisomers—stereoisomers arising from restricted rotation about a single bond. 8-Methyl-1-naphthoic acid presents a classic case of atropisomerism, where the steric hindrance between the methyl and carboxylic acid groups restricts the rotation around the C1-naphthyl bond, leading to stable, non-superimposable enantiomers. The determination of the absolute configuration of these enantiomers is crucial in fields such as drug development, where different stereoisomers can exhibit distinct pharmacological activities. This technical guide provides a comprehensive overview of the theoretical framework and practical considerations for the VCD analysis of this compound. Due to the absence of specific published VCD studies on this compound, this guide leverages methodologies and data from structurally analogous systems, particularly 1,1'-binaphthyl derivatives, to present a robust protocol for both experimental measurement and theoretical calculation.

Introduction to Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. For a given vibrational mode, a VCD band can be positive or negative, and the spectra of two enantiomers are mirror images of each other.

The power of VCD is significantly enhanced when combined with quantum chemical calculations. By computing the theoretical VCD spectrum for a specific enantiomer (e.g., the R or S configuration), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the molecule in the sample.

Atropisomerism in this compound

The chirality of this compound arises from the hindered rotation around the single bond connecting the carboxylic acid group to the naphthalene ring. The steric clash between the peri-positioned methyl group and the carboxylic acid group creates a significant energy barrier to rotation, resulting in two stable, axially chiral enantiomers, designated as P (plus, or right-handed helix) and M (minus, or left-handed helix). Understanding the stereochemistry of such atropisomers is critical, as their interconversion rates can impact their stability and biological activity.

Caption: Atropisomerism in this compound.

Experimental Protocol for VCD Measurement

The following outlines a general protocol for obtaining the VCD and infrared (IR) spectra of this compound, based on standard practices for chiral organic molecules in solution.

Objective: To acquire high-quality VCD and IR spectra of an enantiomerically pure sample of this compound.

Materials:

-

Enantiomerically pure sample of (P)- or (M)-8-Methyl-1-naphthoic acid (5-10 mg)

-

Spectroscopic grade deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄)

-

Infrared sample cell with BaF₂ windows (pathlength: 50-100 µm)

-

Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the chosen solvent at a concentration of approximately 0.05–0.1 M. The exact concentration may need to be optimized to achieve a good signal-to-noise ratio without causing detector saturation in the IR spectrum.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrumentation Setup:

-

Purge the spectrometer with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

-

Allow the instrument to stabilize according to the manufacturer's recommendations.

-

-

Data Acquisition:

-

Collect a background spectrum of the pure solvent in the same sample cell.

-

Acquire the VCD and IR spectra of the sample solution. Typical data collection involves co-adding several thousand scans over a period of 1-4 hours to achieve an acceptable signal-to-noise ratio in the VCD spectrum.

-

Set the spectral resolution to 4 or 8 cm⁻¹.

-

-

Data Processing:

-

Subtract the solvent spectrum from the sample spectrum to obtain the VCD and IR spectra of the solute.

-

Perform baseline correction as necessary.

-

Theoretical VCD Spectrum Calculation

The theoretical prediction of the VCD spectrum is a multi-step process that involves a thorough conformational analysis followed by quantum chemical calculations.

Caption: Computational workflow for theoretical VCD spectra.

Conformational Analysis

For a molecule like this compound, the primary conformational flexibility arises from the orientation of the carboxylic acid group. A systematic search of the potential energy surface is necessary to identify all low-energy conformers. This is typically performed using molecular mechanics or semi-empirical methods. The key dihedral angle to scan is the C8-C1-C(O)-OH bond.

Density Functional Theory (DFT) Calculations

Once the initial conformers are identified, their geometries are optimized at a higher level of theory, typically using Density Functional Theory (DFT).

-

Geometry Optimization and Frequency Calculation: Each conformer is optimized, and its vibrational frequencies and IR intensities are calculated. A popular and effective functional for this purpose is B3LYP with a basis set such as 6-31G(d). The absence of imaginary frequencies confirms that a true energy minimum has been found.

-

VCD Rotational Strengths: For each optimized conformer, the VCD rotational strengths are calculated. This requires a more robust basis set to accurately describe the magnetic transition dipole moments. Basis sets like aug-cc-pVDZ are commonly employed. The calculations are often performed using the same DFT functional (e.g., B3LYP or B3PW91).

Solvent Effects

Since VCD spectra are typically measured in solution, it is important to account for solvent effects in the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used and generally provide a good balance between accuracy and computational cost.

Spectral Averaging

The final theoretical VCD spectrum is obtained by a Boltzmann averaging of the spectra of all contributing conformers based on their relative Gibbs free energies at the experimental temperature.

Data Presentation and Interpretation

A direct comparison between the experimental and theoretical VCD spectra allows for the assignment of the absolute configuration. The following tables present hypothetical, yet representative, data for the (P)-enantiomer of this compound, based on findings for structurally similar 1,1'-binaphthyl derivatives.

Table 1: Calculated Low-Energy Conformers of (P)-8-Methyl-1-naphthoic Acid

| Conformer | Dihedral Angle (C8-C1-C=O) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 15.2 | 0.00 | 75.3 |

| 2 | 165.8 | 0.85 | 24.7 |

Calculated at the B3LYP/6-31G(d) level with PCM (chloroform).

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies and Intensities

| Mode No. | Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Calculated IR Intensity | Calculated Rotational Strength (10⁻⁴⁴ esu²cm²) | Experimental VCD Sign | Vibrational Assignment |

| 1 | 1715 | 1705 | High | -15.2 | - | C=O stretch |

| 2 | 1598 | 1590 | Medium | +8.5 | + | Naphthyl C=C stretch |

| 3 | 1460 | 1455 | Medium | -5.1 | - | Naphthyl C=C stretch |

| 4 | 1380 | 1375 | Low | +10.3 | + | C-O-H bend |

| 5 | 1290 | 1285 | High | -12.7 | - | C-O stretch coupled with C-O-H bend |

| 6 | 1150 | 1148 | Medium | +7.2 | + | Naphthyl C-H in-plane bend |

| 7 | 810 | 805 | High | -9.8 | - | Naphthyl C-H out-of-plane bend |

Calculated frequencies are typically scaled by a factor (e.g., 0.97) to better match experimental values. IR intensities are qualitative (High, Medium, Low). Rotational strengths are for the (P)-enantiomer.

Conclusion

The combination of experimental VCD spectroscopy and theoretical calculations provides a robust and reliable method for the unambiguous determination of the absolute configuration of atropisomeric molecules like this compound. This guide outlines the necessary experimental and computational protocols, drawing on established methodologies for structurally similar compounds. For researchers in drug discovery and development, the application of VCD is invaluable for ensuring the stereochemical integrity of chiral drug candidates, a critical aspect of modern pharmaceutical science.

Conformational Analysis and Stereochemistry of 8-Methyl-1-naphthoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Peri-Substitution in Naphthalene Systems

Naphthalene, a bicyclic aromatic hydrocarbon, presents a rigid scaffold that is of significant interest in medicinal chemistry and materials science. Substitution at the C1 and C8 positions, known as peri-substitution, introduces significant steric strain due to the close proximity of these substituents. This steric hindrance can lead to restricted rotation around the C1-substituent bond, giving rise to stable conformers and the potential for atropisomerism—a form of axial chirality.

8-Methyl-1-naphthoic acid, with a methyl group at the C8 position and a carboxylic acid group at the C1 position, is a prime candidate for exhibiting interesting conformational behavior and stereochemical properties. Understanding these characteristics is crucial for its potential applications in drug design, where molecular shape and chirality play a pivotal role in biological activity, and in the development of novel materials with specific optical or electronic properties.

Conformational Analysis: Restricted Rotation and Atropisomerism

The steric clash between the 8-methyl group and the 1-carboxylic acid group in this compound is expected to create a significant energy barrier to rotation around the C1-C(O)OH bond. This restricted rotation can lead to the existence of stable rotational isomers, or atropisomers.

Atropisomers are stereoisomers that can be isolated as separate enantiomers or diastereomers due to a high rotational energy barrier.[1][2] The stability of these atropisomers is dependent on the height of this energy barrier.

A general classification of atropisomers based on their rotational energy barriers is as follows:

-

Class 1: Barrier < 20 kcal/mol (rapid interconversion at room temperature)

-

Class 2: Barrier between 20 and 28 kcal/mol (interconversion on the timescale of hours to months)

-

Class 3: Barrier > 28 kcal/mol (stable for years at room temperature)[3]

Given the steric bulk of a methyl and a carboxylic acid group in the peri positions, it is highly probable that this compound exhibits Class 2 or Class 3 atropisomerism, making its enantiomers potentially separable and configurationally stable at room temperature.

The two likely atropisomeric conformers of this compound would be non-superimposable mirror images, arising from the hindered rotation of the carboxylic acid group relative to the naphthalene plane.

Logical Relationship of Atropisomerism in this compound

Caption: Logical flow from steric hindrance to separable enantiomers.

Predicted Quantitative Data

While specific experimental data for this compound is unavailable, we can extrapolate from computational studies on related peri-substituted naphthalenes and ortho-substituted benzoic acids to predict the rotational energy barrier and ground-state dihedral angles. For instance, studies on 8-acyl-1-naphthamides have shown that restricted rotation about the Ar-CO bond is a significant factor in their stereochemistry.[4]

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value | Method of Estimation |

| Rotational Energy Barrier (ΔG‡) | 25 - 35 kcal/mol | Extrapolation from computational studies on sterically hindered biaryls and peri-substituted naphthalenes. |

| Dihedral Angle (C8-C1-C(O)-O) | 70° - 90° | Based on crystal structures of similarly crowded peri-substituted naphthalenes, such as 5,8-dimethoxy-1-naphthoic acid where the dihedral angle is 80.0(1)°. |

Proposed Experimental Protocols

To validate the predicted conformational and stereochemical properties of this compound, the following experimental protocols are proposed.

Synthesis of this compound

A plausible synthetic route would involve the carboxylation of a Grignard reagent derived from 1-bromo-8-methylnaphthalene.

Experimental Workflow for Synthesis

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 8-Methyl-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1-naphthoic acid, a substituted naphthalene carboxylic acid, represents a unique scaffold in organic chemistry. Its structure, featuring a carboxylic acid and a methyl group in a peri relationship (at the 1 and 8 positions of the naphthalene ring), gives rise to distinct chemical and physical properties due to steric interactions. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, detailing the experimental protocols of key synthetic methods and presenting relevant quantitative data. While direct applications in drug development are not extensively documented, the structural motif is of interest in medicinal chemistry for its potential to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.

Physical and Chemical Properties

This compound is a solid at room temperature with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .

| Property | Value | Reference |

| CAS Number | 19310-98-6 | N/A |

| Molecular Formula | C₁₂H₁₀O₂ | N/A |

| Molecular Weight | 186.21 g/mol | N/A |

| Melting Point | 150.2-151 °C | [1] |

Historical Synthesis

The first reported synthesis of this compound is detailed in a 1950 paper by James Cason and J. D. Wordie from the University of California.[1] Their work explored multiple synthetic routes, two of which are outlined below.

Synthesis from Acenaphthenone

One of the initial approaches investigated by Cason and Wordie started from acenaphthenone. This method, however, proved to be low-yielding.

Experimental Protocol:

The synthesis from acenaphthenone involved the formation of an enol acetate, followed by hydrolysis and a potassium hydroxide fusion. While the exact, detailed protocol from the original publication is not fully available, the key transformation steps are understood. The reported yield for this multi-step process was a mere 3%.[1]

Quantitative Data:

| Starting Material | Product | Yield | Melting Point (°C) |

| Acenaphthenone | This compound | 3% | 150.2-151 |

Synthesis from 1,8-Naphthalide

A more successful and practical synthesis was achieved starting from 1,8-naphthalide, which is derived from 1,8-naphthalic anhydride.[1] This route provided a more reliable method for obtaining the desired product.

Experimental Protocol:

The full experimental details from the Cason and Wordie paper are not publicly available in the immediate search results. However, the general transformation involves the conversion of 1,8-naphthalic anhydride to 1,8-naphthalide, which is then used to synthesize this compound. The synthesis of 1,8-naphthalic anhydride itself can be achieved through the oxidation of acenaphthene.[2]

Logical Workflow for the Historical Synthesis of this compound:

Spectroscopic Data

1-Naphthoic Acid Spectroscopic Data:

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of 7.5-8.9 ppm. The carboxylic acid proton is a broad singlet, typically downfield (>10 ppm). |

| ¹³C NMR | The naphthalene ring carbons appear in the aromatic region (approx. 125-134 ppm). The carboxylic acid carbonyl carbon is observed around 169-173 ppm. |

| IR | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch appears around 1700 cm⁻¹. C-H stretching from the aromatic ring is observed just above 3000 cm⁻¹. |

| Mass Spec | The molecular ion peak (M+) is expected at m/z 172. Common fragments include the loss of -OH (m/z 155) and -COOH (m/z 127). |

Applications in Drug Development

While there are no specific drugs that are publicly disclosed to contain the this compound moiety, the naphthalene scaffold is a common feature in many pharmaceutical compounds. The introduction of a methyl group can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The peri substitution pattern in this compound forces a specific conformation that could be exploited in rational drug design to control the spatial arrangement of pharmacophoric features. Further research into the biological activity of derivatives of this compound could unveil its potential in various therapeutic areas.

Conclusion

The historical synthesis of this compound, primarily established by Cason and Wordie, provides a foundational understanding of the chemistry of peri-substituted naphthalenes. While the initial synthetic routes were challenging, they paved the way for further exploration of this unique chemical space. The lack of extensive modern data, particularly spectroscopic and pharmacological, suggests that this compound and its derivatives represent an underexplored area with potential for new discoveries in materials science and medicinal chemistry. This guide serves as a starting point for researchers interested in investigating the properties and applications of this intriguing molecule.

References

8-Methyl-1-naphthoic Acid: A Versatile Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Methyl-1-naphthoic acid, a derivative of naphthalene, is emerging as a valuable and versatile precursor in the field of medicinal chemistry. Its rigid, bicyclic aromatic structure provides a unique scaffold for the synthesis of novel bioactive molecules with potential therapeutic applications. This technical guide explores the utility of this compound as a starting material for the synthesis of medicinally relevant compounds, with a focus on N-substituted-8-methyl-1-naphthamides. The guide provides detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and potential biological mechanisms.

Synthetic Pathways and Experimental Protocols

The primary route to utilizing this compound in the synthesis of bioactive compounds involves its conversion to the more reactive intermediate, 8-methyl-1-naphthoyl chloride. This acyl chloride can then be readily reacted with a variety of nucleophiles, particularly amines, to generate a diverse library of N-substituted amides.

Synthesis of 8-Methyl-1-naphthoyl Chloride

The conversion of this compound to its corresponding acyl chloride is a crucial first step. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

-

Materials: this compound, thionyl chloride (or oxalyl chloride), dry toluene (or dichloromethane), round-bottom flask, reflux condenser, heating mantle, rotary evaporator.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of dry toluene.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 8-methyl-1-naphthoyl chloride. The product is often used in the next step without further purification.

-

Quantitative Data for Acyl Chloride Synthesis (Analogous to 1-Naphthoyl Chloride):

| Reagent | Solvent | Temperature | Reaction Time | Yield |

| Thionyl Chloride | Toluene | Reflux | 2 hours | Quantitative |

| Thionyl Chloride | - | 50°C | 3 hours | 92% |

Data is for the synthesis of 1-naphthoyl chloride from 1-naphthoic acid and is illustrative of the expected efficiency for the 8-methyl analogue.

Synthesis of N-Substituted-8-methyl-1-naphthamides

The synthesized 8-methyl-1-naphthoyl chloride serves as a key intermediate for the preparation of a wide array of amides through reaction with various primary and secondary amines. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

-

Materials: 8-methyl-1-naphthoyl chloride, desired primary or secondary amine, triethylamine (or another suitable base), anhydrous dichloromethane, round-bottom flask, magnetic stirrer.

-

Procedure:

-

In a round-bottom flask, dissolve the desired amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Slowly add a solution of 8-methyl-1-naphthoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a 10% hydrochloric acid solution to remove excess amine and triethylamine hydrochloride.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-substituted-8-methyl-1-naphthamide.

-

The crude product can be purified by recrystallization or column chromatography.

-

Quantitative Data for N-Substituted Amide Synthesis (Analogous to 1-Naphthoyl Chloride Derivatives):

| Amine Substrate | Amine Type | Reaction Time | Isolated Yield (%) |

| n-Octylamine | Primary Aliphatic | 30 min | 95 |

| n-Decylamine | Primary Aliphatic | 30 min | 86 |

| Benzylamine | Primary Aliphatic (Benzylic) | 30 min | 92 |

| tert-Octylamine | Primary Aliphatic (Hindered) | 30 min | 87 |

| Di-n-butylamine | Secondary Aliphatic | 30 min | 90 |

| 4-tert-Butylaniline | Primary Aromatic | 30 min | 91 |

Data is for the reaction of various amines with 5-chloro-8-nitro-1-naphthoyl chloride and is illustrative of the reaction's scope.[1]

Medicinal Chemistry Applications and Biological Activity

The naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a methyl group at the 8-position and the conversion of the carboxylic acid to various amides allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which can significantly impact biological activity.

While specific biological data for derivatives of this compound are not extensively reported, analogous N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives have been synthesized and evaluated for their potential as bacterial biofilm inhibitors. This suggests a promising avenue of research for amides derived from this compound.

Potential Mechanism of Action: Bacterial Biofilm Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Compounds that can inhibit biofilm formation or disrupt existing biofilms are of significant interest in combating chronic and persistent infections. The planar naphthamide core could potentially interfere with key processes in biofilm formation, such as quorum sensing or adhesion.

Conclusion

This compound represents a promising and adaptable starting material for the synthesis of novel, potentially bioactive compounds. The straightforward conversion to its acyl chloride and subsequent amidation with a diverse range of amines provides a robust platform for generating extensive chemical libraries for drug discovery. While the full biological potential of this compound derivatives is still under exploration, preliminary insights from analogous structures suggest that these compounds could be valuable leads in the development of new therapeutic agents, particularly in the area of anti-infectives. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully elucidate the medicinal chemistry applications of this versatile precursor.

References

An In-Depth Technical Guide to the Photophysical Properties of 8-Methyl-1-naphthoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 1-naphthoic acid and its derivatives, with a particular focus on the influence of substitution at the 8-position, as exemplified by 8-Methyl-1-naphthoic acid. Due to a lack of specific published data for this compound, this guide synthesizes information from studies on closely related analogs and the parent compound, 1-naphthoic acid, to predict its behavior. This document covers the fundamental principles of absorption and fluorescence spectroscopy, details experimental methodologies for key photophysical measurements, and presents available data in a comparative format. Furthermore, it explores the potential signaling pathways and experimental workflows through detailed diagrams.

Introduction

Naphthalene-based compounds are a significant class of molecules in medicinal chemistry and materials science due to their intrinsic fluorescence and environmentally sensitive spectral properties. 1-Naphthoic acid and its derivatives have been utilized as intermediates in the synthesis of various biologically active compounds and functional materials. The strategic placement of substituents on the naphthalene ring can profoundly influence their photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yields, and lifetimes.

Substitution at the 8-position (the peri position) relative to the carboxylic acid group at the 1-position creates a sterically crowded environment that can lead to unique conformational and electronic properties. In the case of this compound, the close proximity of the methyl and carboxylic acid groups is expected to induce out-of-plane twisting, which in turn would affect the extent of π-conjugation and, consequently, the molecule's interaction with light. Understanding these structure-property relationships is crucial for the rational design of novel fluorescent probes, sensors, and therapeutic agents.

Core Photophysical Principles

The interaction of molecules like this compound with light is governed by the principles of electronic absorption and fluorescence.

2.1. Light Absorption: Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The wavelength of maximum absorption (λabs) corresponds to the energy difference between these states.

2.2. Fluorescence Emission: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this state, it can return to the ground state by emitting a photon. This process is known as fluorescence. The emitted photon is of lower energy (longer wavelength, λem) than the absorbed photon, and the difference between the absorption and emission maxima is termed the Stokes shift.

2.3. Quantum Yield and Lifetime: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

Predicted Photophysical Properties of this compound

The introduction of a methyl group at the 8-position is expected to cause steric hindrance with the carboxylic acid group at the 1-position. This steric clash will likely force the carboxylic acid group out of the plane of the naphthalene ring. This twisting will reduce the extent of π-conjugation between the carbonyl group and the aromatic system.

Expected Consequences:

-

Absorption and Emission Spectra: A decrease in conjugation is likely to result in a hypsochromic (blue) shift in both the absorption and emission spectra compared to the parent 1-naphthoic acid.

-

Fluorescence Quantum Yield (ΦF): The effect on the quantum yield is more difficult to predict. The rigidified conformation due to steric hindrance could potentially decrease non-radiative decay pathways, leading to an increase in quantum yield. Conversely, the out-of-plane twisting might introduce new non-radiative decay channels, causing a decrease in quantum yield.

-

Fluorescence Lifetime (τF): The fluorescence lifetime is directly related to the rates of radiative and non-radiative decay. Therefore, changes in the quantum yield will be reflected in the lifetime.

Photophysical Data of 1-Naphthoic Acid and Analogs

To provide a baseline for comparison, the following table summarizes the available photophysical data for 1-naphthoic acid and some of its derivatives.

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | τF (ns) | Reference |

| 1-Naphthoic acid | Methanol | 295 | 370 | 6930 | - | - | [1] |

| 4-Amino-1,8-naphthalimide derivative (acid form) | Toluene | ~400 | 500 | 5000 | - | ~7 | [2] |

| 4-Amino-1,8-naphthalimide derivative (ester form) | Toluene | ~400 | 500 | 5000 | - | ~7 | [2] |

| Naphthoxazole derivative | Various | Insensitive to polarity | Strong solvatochromic shift | Large | High | 1-3 | [3] |

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

The characterization of the photophysical properties of a compound like this compound involves several key experimental techniques.

5.1. Sample Preparation:

-

Solvent Selection: Solvents of spectroscopic grade should be used to avoid interference from fluorescent impurities.[4] The choice of solvent can significantly impact the photophysical properties of the solute.[3][5][6]

-

Concentration: For absorption and fluorescence measurements, solutions are typically prepared in the micromolar (µM) concentration range to avoid aggregation and inner filter effects.

5.2. UV-Visible Absorption Spectroscopy:

-

A solution of the compound is placed in a quartz cuvette.

-

A UV-Visible spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths.

-

The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

5.3. Steady-State Fluorescence Spectroscopy:

-

The same solution used for absorption measurements can be used for fluorescence spectroscopy.

-

A spectrofluorometer is used to record the fluorescence emission spectrum by exciting the sample at or near its λabs.

-

The wavelength of maximum emission (λem) is determined from the spectrum.

5.4. Fluorescence Quantum Yield (ΦF) Determination (Relative Method): [7][8]

The relative method is most commonly used and involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

-

Standard Selection: A standard with an absorption profile that overlaps with the sample's excitation wavelength is chosen.

-

Absorbance Matching: A series of dilute solutions of both the sample and the standard are prepared, and their absorbances at the excitation wavelength are measured. It is crucial to work in a regime where absorbance is linearly proportional to concentration (typically A < 0.1).

-

Fluorescence Spectra Acquisition: The fluorescence spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensity (area under the emission curve) is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (ΦF,S) is then calculated using the following equation:

ΦF,S = ΦF,R × (GradS / GradR) × (nS² / nR²)

where ΦF,R is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

5.5. Fluorescence Lifetime (τF) Measurement:

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

-

The sample is excited by a pulsed light source (e.g., a laser).

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is constructed.

-

The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.

Visualizations

Jablonski Diagram of Photophysical Processes

Caption: Jablonski diagram illustrating the key photophysical processes.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the comprehensive photophysical characterization.

Conclusion

While direct experimental data on the photophysical properties of this compound remains elusive in the current scientific literature, this guide provides a robust framework for understanding and predicting its behavior. Based on the analysis of 1-naphthoic acid and the established effects of peri-substitution in related naphthalene systems, it is anticipated that this compound will exhibit a blue-shifted absorption and emission spectrum compared to its parent compound due to sterically induced out-of-plane twisting of the carboxylic acid group. The impact on its fluorescence quantum yield and lifetime requires experimental verification. The detailed experimental protocols and workflows presented herein offer a clear roadmap for researchers to undertake such characterization. Further investigation into 8-alkyl-1-naphthoic acids and other peri-substituted analogs will be invaluable for advancing their application in drug development and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 3. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. static.horiba.com [static.horiba.com]

- 8. chem.uci.edu [chem.uci.edu]

Microbial Degradation of Methylnaphthalenes to Naphthoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of methylnaphthalenes, leading to the formation of naphthoic acids. It covers both aerobic and anaerobic metabolic routes, detailing the key enzymatic reactions, intermediate compounds, and genetic regulation. This document is intended to serve as a valuable resource for researchers in bioremediation, environmental microbiology, and drug metabolism, offering insights into the biochemical transformation of these prevalent aromatic hydrocarbons.

Introduction

Methylnaphthalenes, common constituents of crude oil and its refined products, are environmental pollutants of significant concern due to their toxicity and persistence.[1] Microorganisms have evolved diverse catabolic pathways to utilize these compounds as carbon and energy sources, often involving the formation of naphthoic acids as key intermediates or byproducts. Understanding these degradation pathways is crucial for developing effective bioremediation strategies and for elucidating the metabolic fate of related aromatic compounds in biological systems.

This guide explores the two primary microbial strategies for the initial transformation of methylnaphthalenes to naphthoic acids: aerobic and anaerobic degradation. Aerobic pathways typically involve the action of oxygenases, which introduce molecular oxygen into the aromatic ring or the methyl group.[2] Anaerobic pathways, occurring in the absence of oxygen, employ alternative activation mechanisms, such as the addition of fumarate to the methyl group.[3][4]

Aerobic Degradation Pathways